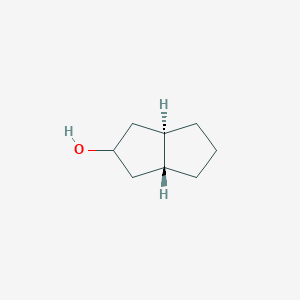
Rel-(2s,3aR,6aR)-octahydropentalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol is a chiral compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure consists of an octahydropentalene core with a hydroxyl group at the second position, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3aR,6aR)-octahydropentalen-2-ol typically involves the following steps:
Cyclization Reactions: Starting from simple aliphatic precursors, cyclization reactions are employed to form the bicyclic core. This can be achieved through intramolecular Diels-Alder reactions or other cycloaddition methods.
Reduction: The reduction of the resulting intermediate compounds is carried out using hydrogenation or hydride donors to achieve the desired octahydro structure.
Hydroxylation: Introduction of the hydroxyl group at the second position is often done through selective oxidation reactions, using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the cyclization and reduction steps, followed by purification through distillation or crystallization.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Tosyl chloride, thionyl chloride, sodium hydride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its chiral properties which can influence biological activity.
Materials Science: Explored for its potential in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which Rel-(2S,3aR,6aR)-octahydropentalen-2-ol exerts its effects depends on its application:
In Organic Synthesis: Acts as a chiral building block, influencing the stereochemistry of the resulting products.
In Medicinal Chemistry: Interacts with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, affecting the activity of enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol can be compared with other bicyclic compounds such as:
Octahydroindene: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
Decahydronaphthalene: Another bicyclic compound with a fully saturated structure, used in different contexts due to its lack of functional groups.
Bicyclo[2.2.1]heptane: Known for its rigid structure and used in various synthetic applications, but differs in its ring size and functionalization.
This compound stands out due to its specific stereochemistry and functional group, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-6-2-1-3-7(6)5-8/h6-9H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
WYZPLRUPKAGJSE-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H]2C1)O |
Canonical SMILES |
C1CC2CC(CC2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



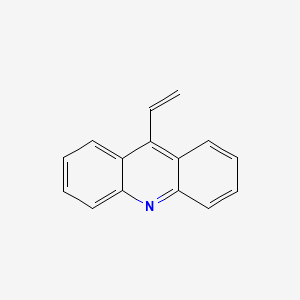
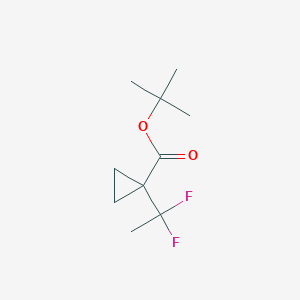
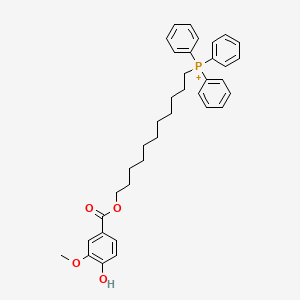
![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)

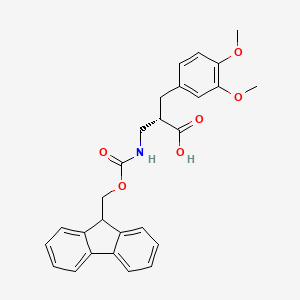
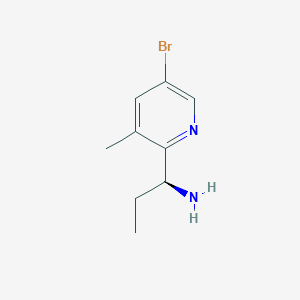
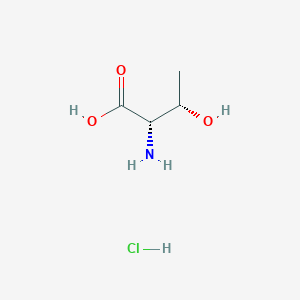


![3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955817.png)
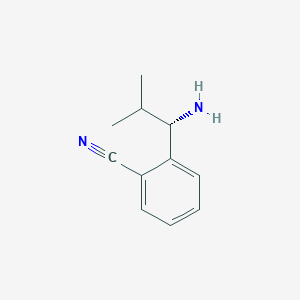
![3-Formylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12955825.png)
